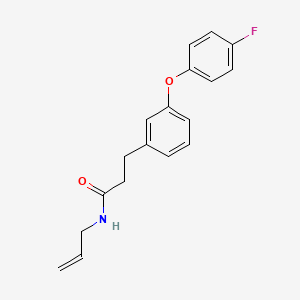

N-allyl-3-(3-(4-fluorophenoxy)phenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-allyl-3-(3-(4-fluorophenoxy)phenyl)propanamide is an organic compound that features a fluorophenoxy group attached to a phenyl ring, which is further connected to a propanamide chain with an allyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-3-(3-(4-fluorophenoxy)phenyl)propanamide typically involves the reaction of 4-fluorophenol with 3-bromophenylpropanoic acid, followed by the introduction of an allyl group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The final step involves the amidation of the intermediate product with allylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-allyl-3-(3-(4-fluorophenoxy)phenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

Reduction: The carbonyl group in the amide can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Lithium aluminum hydride (LiAlH4) for reducing the amide to an amine.

Substitution: Nucleophiles such as sodium methoxide for replacing the fluorine atom.

Major Products

Oxidation: Epoxides or alcohols.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-allyl-3-(3-(4-fluorophenoxy)phenyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential as a selective androgen receptor modulator (SARM), which could be useful in treating conditions like muscle wasting and osteoporosis.

Industry: Could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Wirkmechanismus

The mechanism of action of N-allyl-3-(3-(4-fluorophenoxy)phenyl)propanamide involves its interaction with specific molecular targets. For instance, as a potential SARM, it binds to androgen receptors, modulating their activity. This interaction can influence various pathways, including those involved in muscle growth and bone density .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- S-3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide

- N-(4-fluorophenyl)-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)propanamide

Uniqueness

N-allyl-3-(3-(4-fluorophenoxy)phenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its allyl group, fluorophenoxy moiety, and propanamide chain make it a versatile compound for various applications, distinguishing it from other similar compounds.

Biologische Aktivität

N-allyl-3-(3-(4-fluorophenoxy)phenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features an allyl group attached to a propanamide backbone, with a 4-fluorophenoxy substituent. This unique structure may contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may exert effects by:

- Inhibition of Enzymatic Activity : The compound can inhibit enzymes involved in metabolic pathways, leading to altered cellular metabolism.

- Receptor Binding : It may bind to cellular receptors, triggering signaling pathways that can result in various biological responses, including apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties. Key findings include:

- Cell Proliferation Inhibition : In vitro studies show that the compound significantly inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231). IC50 values for these cell lines range from 10 to 33 nM, indicating strong antiproliferative activity comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .

- Mechanism of Apoptosis Induction : Flow cytometry analyses reveal that the compound induces apoptosis by arresting the cell cycle at the G2/M phase and activating caspase pathways. This suggests that this compound could be a promising candidate for further development in cancer therapy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Broad-Spectrum Antimicrobial Effects : Studies indicate that this compound exhibits activity against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To better understand the efficacy and potential applications of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-fluorophenyl)-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)propanamide | Contains a furan ring | Moderate anticancer activity |

| N-(4-cyano-3-(trifluoromethyl)phenyl)-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide | Features cyano and sulfonyl groups | Enhanced anticancer properties |

The unique combination of functional groups in this compound contributes to its distinctive biological profile, making it a subject of ongoing research.

Case Studies

- Study on MCF-7 Cells : A recent investigation highlighted the compound's ability to inhibit tubulin polymerization and induce apoptosis in MCF-7 cells. The study utilized confocal microscopy to visualize microtubule organization post-treatment, confirming significant alterations consistent with antitumor activity .

- Antimicrobial Testing : Another study assessed the antimicrobial efficacy of the compound against various pathogens, showcasing its potential as a dual-action agent against both bacterial infections and cancer .

Eigenschaften

IUPAC Name |

3-[3-(4-fluorophenoxy)phenyl]-N-prop-2-enylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO2/c1-2-12-20-18(21)11-6-14-4-3-5-17(13-14)22-16-9-7-15(19)8-10-16/h2-5,7-10,13H,1,6,11-12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLLWGKISNNQAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CCC1=CC(=CC=C1)OC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.